molecular formula C9H10N4S2 B7450387 1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol

1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol

Cat. No.: B7450387
M. Wt: 238.3 g/mol
InChI Key: RXLPZPOKJWNDST-UHFFFAOYSA-N
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Description

1-[2-(Phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol is a tetrazole-based compound known for its diverse applications in scientific research. This compound, with the molecular formula C9H10N4S2 and a molecular weight of 238

Preparation Methods

The synthesis of 1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol typically involves the reaction of 2-(phenylsulfanyl)ethylamine with sodium azide and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .

Chemical Reactions Analysis

1-[2-(Phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: The compound can be reduced to yield the corresponding sulfide.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[2-(Phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol has a broad range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins, potentially altering their function. Additionally, the tetrazole ring may interact with various enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

1-[2-(Phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol can be compared with other tetrazole-based compounds, such as:

    2-[2-(Phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione: This compound shares a similar phenylsulfanyl group but has a different core structure, leading to distinct chemical and biological properties.

    Indole derivatives: These compounds also contain a heterocyclic ring and exhibit diverse biological activities, but their chemical reactivity and applications differ from those of tetrazole-based compounds.

The uniqueness of this compound lies in its combination of the phenylsulfanyl group and the tetrazole ring, which imparts specific chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(2-phenylsulfanylethyl)-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S2/c14-9-10-11-12-13(9)6-7-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLPZPOKJWNDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCN2C(=S)N=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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